molecular formula C15H16N2O2S B074103 1,3-Bis(4-methoxyphenyl)thiourea CAS No. 1227-45-8

1,3-Bis(4-methoxyphenyl)thiourea

Cat. No.: B074103
CAS No.: 1227-45-8
M. Wt: 288.4 g/mol
InChI Key: RGRJEERVXALLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiourea (B124793) Architectures in Contemporary Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. annexechem.commdpi.com This substitution imparts unique chemical properties, making thiourea and its derivatives versatile in various chemical fields. annexechem.com Thiourea derivatives are notable for their ability to form stable complexes with metal ions, a characteristic that is leveraged in analytical chemistry and metal extraction. annexechem.com The thiourea moiety, with its nitrogen and sulfur atoms, can act as an ambidentate ligand, providing multiple coordination sites. chemrevlett.com This has led to extensive research into their coordination chemistry. chemrevlett.com Furthermore, the (thio)urea functional group plays a crucial role in medicinal chemistry due to its capacity to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov In organic synthesis, thioureas serve as important intermediates and catalysts, particularly in the formation of heterocyclic compounds. annexechem.comresearchgate.net

Overview of Diaryl Thioureas in Academic Research

Diaryl thioureas, a specific class of thiourea derivatives, have been the focus of considerable research due to their diverse biological activities and applications in synthesis. researchgate.nettandfonline.com These compounds have been synthesized through various methods, including solvent-free reactions using microwave irradiation, which offers a rapid and efficient route to these molecules in high yields. researchgate.net Research has demonstrated that diaryl thiourea derivatives possess a wide range of pharmacological properties. mdpi.comnih.gov For instance, some have shown significant antibacterial activity against multi-drug resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov The structural framework of diaryl ureas, closely related to diaryl thioureas, is found in anticancer drugs like Sorafenib. nih.gov The synthesis of these compounds is often straightforward, involving the reaction of an amine with an isothiocyanate. nih.gov

Scope and Research Focus on 1,3-Bis(4-methoxyphenyl)thiourea

This compound is a symmetrical diaryl thiourea that has garnered interest for its specific chemical properties and potential applications. Its structure, featuring two methoxyphenyl groups attached to the thiourea core, influences its reactivity and potential as a ligand and in other chemical contexts. The methoxy (B1213986) groups can modulate the electronic properties of the aromatic rings, which in turn affects the coordination and recognition capabilities of the thiourea unit. Research on this particular compound includes its synthesis, spectroscopic characterization, and exploration of its utility as a chemosensor and catalyst.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-18-13-7-3-11(4-8-13)16-15(20)17-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRJEERVXALLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153683
Record name Urea, 1,3-bis(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227-45-8
Record name N,N′-Bis(4-methoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,3-bis(p-methoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1227-45-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1,3-bis(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(4-methoxyphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1,3 Bis 4 Methoxyphenyl Thiourea

Established Synthetic Pathways for Thiourea (B124793) Derivatives

Historically, the synthesis of symmetrical N,N'-disubstituted thioureas has been achieved through several conventional methods. A common approach involves the reaction of primary amines with thiophosgene (B130339). However, the high toxicity of thiophosgene has prompted the development of alternative, safer methods. researchgate.net

Another established route is the reaction of primary aromatic amines with carbon disulfide. This method can be performed in various solvents and often provides moderate to excellent yields of the desired 1,3-disubstituted thiourea. researchgate.net A general mechanism for the synthesis of thiourea derivatives can also commence with carbon disulfide. mdpi.com The condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which then reacts with a heterocyclic amine, is another documented pathway. mdpi.com

Advancements in Green Chemistry Approaches for Thiourea Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of thiourea derivatives. mdpi.com These methods aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

Solvent-Free Synthesis Techniques

Solvent-free synthesis has emerged as a sustainable alternative to traditional methods that often rely on large volumes of volatile organic compounds (VOCs). rsc.org Mechanochemical methods, such as ball milling and vapor digestion, have been successfully employed for the solid-state synthesis of thioureas. beilstein-journals.org These techniques can lead to quantitative yields with reduced reaction times. beilstein-journals.org For instance, the reaction of solid isothiocyanates with solid anilines via ball milling has been shown to produce symmetrical thioureas in 100% yield. beilstein-journals.org

Water as a Reaction Medium

The use of water as a green solvent for the synthesis of thiourea derivatives has gained significant traction. derpharmachemica.comderpharmachemica.com Water is non-toxic, non-flammable, and readily available, making it an environmentally benign alternative to organic solvents. derpharmachemica.com Efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives has been achieved through the simple condensation of amines and carbon disulfide in an aqueous medium. acs.org This "on-water" reaction is not only sustainable but also allows for simple product isolation through filtration and the potential for recycling the water effluent. organic-chemistry.org The synthesis of 1,3-disubstituted thioureas has been reported with moderate to excellent yields (57–99%) using solar energy in water. researchgate.net Furthermore, deep eutectic solvents (DES) like choline (B1196258) chloride/urea (B33335) have been used as catalysts in water for the one-pot, three-component synthesis of di- and tri-substituted thioureas from carbon disulfide and amines, with yields ranging from 60% to 95%. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to significantly reduce reaction times, increase yields, and enhance product purity. nih.govwjarr.com This technique has been successfully applied to the synthesis of various thiourea derivatives. derpharmachemica.commdpi.com For example, a series of saccharin-substituted urea and thiourea derivatives were synthesized under microwave irradiation using water as the solvent. derpharmachemica.com The reaction times for synthesizing N1,N4-substituted thiosemicarbazones were dramatically reduced from 480 minutes using traditional reflux to just 3 minutes under solvent-free microwave conditions or 20-40 minutes in ethanol. mdpi.com

Resonant Acoustic Mixing (RAM) in Thiourea Synthesis

Resonant Acoustic Mixing (RAM) is a novel, solvent-free mechanochemical technique that utilizes low-frequency acoustic energy to mix reactants. rsc.orgrsc.org Unlike traditional ball milling, RAM does not require grinding media, which eliminates a potential source of contamination and simplifies product purification. rsc.org This technology enhances the reactivity of the components through high stirring capacity and has been shown to be a promising green alternative for various synthetic applications, including those involving thiourea derivatives. rsc.orgrsc.org RAM has been demonstrated to be faster and operationally simpler than conventional ball milling for certain reactions and can be scaled up from laboratory to industrial quantities without compromising efficiency. rsc.org

Mechanistic Studies of 1,3-Bis(4-methoxyphenyl)thiourea Formation Reactions

While detailed mechanistic studies specifically for this compound are not extensively documented in the provided context, the general mechanism for the formation of 1,3-diarylthioureas from aromatic amines and carbon disulfide is believed to proceed through the formation of an arylcarbamodithioic acid intermediate. This intermediate then reacts with another mole of the amine to form the thiourea and hydrogen sulfide. researchgate.net

In the context of green chemistry, studies on the reaction of amines with carbon disulfide in water have shown that an isothiocyanate intermediate is formed during the reaction. tandfonline.com The nucleophilicity of the amine plays a crucial role, with more nucleophilic amines leading to faster reactions and higher yields. tandfonline.com Mechanistic studies using Density Functional Theory (DFT) calculations have also been employed to understand the formation of related compounds from thioureas, such as the cyclization of N,N'-diphenylthioureas to form 2-(N-arylamino)benzothiazoles under solvent-free conditions. researchgate.net These computational approaches help to elucidate the reaction pathways and the influence of substituents on the reaction outcome. researchgate.net

Optimization of Reaction Conditions and Yield for the Chemical Compound

The optimization of reaction conditions is a crucial step in the synthesis of this compound to ensure high purity and maximize the product yield. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the use of alternative energy sources like microwave irradiation.

One established method for the synthesis of this compound involves the reaction of 4-methoxyphenyl (B3050149) isothiocyanate with p-anisidine. In a typical procedure, these reactants are refluxed in a suitable solvent, such as acetonitrile (B52724), for several hours. For instance, a reported synthesis using this classical heating method in acetonitrile resulted in a yield of 70% after a 5-hour reaction time. researchgate.net

The choice of solvent can significantly impact the reaction's efficiency. For the synthesis of a related compound, N,N'-diphenylthiourea, a study on solvent screening revealed that water was the most effective medium for the transformation of aniline (B41778) into the final product. researchgate.net This suggests that exploring aqueous conditions for the synthesis of this compound could be a viable strategy for optimization.

A significant advancement in the synthesis of thiourea derivatives has been the application of microwave irradiation, which often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. sphinxsai.comukm.myukm.my A comparative study on the synthesis of a new bis-thiourea derivative highlighted the profound effect of microwave-assisted synthesis. The conventional reflux method required 24 hours to achieve a 44% yield, whereas microwave irradiation produced a 73% yield in just 10 minutes. researchgate.net This demonstrates the potential for significant process intensification by switching from classical heating to microwave technology.

The following interactive data table, based on the findings from the synthesis of a similar bis-thiourea derivative, illustrates the stark contrast between conventional and microwave-assisted synthesis, providing a strong basis for the optimization of the synthesis of this compound. researchgate.net

Synthesis MethodReaction TimeYield (%)
Conventional Reflux24 hours44
Microwave Irradiation10 minutes73

These findings strongly suggest that a systematic investigation into microwave-assisted synthesis for this compound could lead to a more efficient and higher-yielding process. Further optimization could involve screening various solvents under microwave conditions to identify the ideal combination of reaction parameters.

Structural Elucidation and Conformational Analysis of 1,3 Bis 4 Methoxyphenyl Thiourea

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid. For 1,3-Bis(4-methoxyphenyl)thiourea, this method has been instrumental in determining its molecular and crystal structure. nih.gov

Hydrogen Bonding Interactions in the Solid State

In the solid state, molecules of this compound are interconnected through a network of hydrogen bonds. The hydrogen atoms of the secondary amine groups play a crucial role in these interactions. One of the amine protons forms a conventional N-H···S hydrogen bond, which is a common feature in thiourea (B124793) derivatives. nih.gov These classical hydrogen bonds link the molecules into centrosymmetric dimers. nih.gov This specific hydrogen bonding pattern is described by the graph-set descriptor R²₂(8) on the unitary level. nih.gov Furthermore, the other amine group's hydrogen atom engages in an N-H···π interaction with one of the aromatic systems. nih.gov This diverse hydrogen bonding network, involving both conventional and unconventional interactions, is a key factor in stabilizing the crystal packing. researchgate.net

Molecular Conformation and Packing

The conformation of the this compound molecule is characterized by the relative orientation of its constituent parts. The N–C(=S) bond lengths are indicative of amide-type resonance within the thiourea core. nih.gov This is further supported by the planarity of the S=CN₂ moiety. nih.gov

The two 4-methoxyphenyl (B3050149) rings are not coplanar with the central thiourea unit. The dihedral angles between the thiourea unit and the attached aromatic rings are 59.80 (5)° and 73.41 (4)°. nih.gov The angle between the two aromatic rings themselves is 56.83 (4)°. nih.gov The aromatic substituents on the nitrogen atoms adopt a syn and anti conformation with respect to the sulfur atom. nih.gov The packing of the molecules in the crystal structure is influenced by these conformational features and the hydrogen bonding network, resulting in a stable three-dimensional arrangement. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.3187 (8)
b (Å)12.8628 (7)
c (Å)16.1168 (10)
β (°)103.790 (3)
V (ų)2882.8 (3)
Z8
Dx (Mg m⁻³)1.329
Table 1: Crystal data for 1,3-Bis(2-methoxyphenyl)thiourea, a related compound, providing an example of typical crystallographic parameters for this class of molecules. nih.gov
Interaction Description
N-H···SClassical hydrogen bond forming centrosymmetric dimers.
N-H···πInteraction between an amine hydrogen and an aromatic ring.
Table 2: Key intermolecular interactions in the crystal structure of 1,3-Bis(2-methoxyphenyl)thiourea. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for confirming the structure and functional groups present in this compound. Nuclear Magnetic Resonance (NMR) and Infrared (FT-IR) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum of related thiourea derivatives, characteristic signals for the aromatic protons and the N-H protons are observed. researchgate.netresearchgate.net The chemical shifts of the N-H protons can be influenced by hydrogen bonding and the electronic nature of the substituents on the phenyl rings. The protons of the methoxy (B1213986) groups would also give rise to a distinct signal.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show characteristic peaks for the thiocarbonyl carbon (C=S), the aromatic carbons, and the methoxy carbons. The chemical shift of the thiocarbonyl carbon is particularly diagnostic for the thiourea moiety.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. chemrevlett.com In the FT-IR spectrum of this compound and related compounds, several key absorption bands are expected. researchgate.net

A significant band corresponding to the C=S stretching vibration is typically observed in the region of 1030-1120 cm⁻¹. chemrevlett.com The N-H stretching vibrations usually appear as one or more bands in the region of 3100-3400 cm⁻¹. The C-N stretching vibrations are also present, and their positions can be indicative of the degree of π-electron delocalization within the thiourea group. researchgate.net Additionally, characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the methoxy groups, would be present in the spectrum. researchgate.net The analysis of these vibrational modes provides valuable confirmation of the molecular structure. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1,3 Bis 4 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.

Geometry Optimization and Equilibrium Structures

Geometry optimization calculations are fundamental to understanding the most stable three-dimensional arrangement of a molecule. For 1,3-Bis(4-methoxyphenyl)thiourea, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to determine its equilibrium structure.

The core of the molecule is the thiourea (B124793) moiety (S=CN₂). In related thiourea compounds, the N-C(=S) bond lengths are found to be intermediate between a single and a double bond, indicating amide-type resonance and π-electron delocalization over this group. For instance, in the isomeric compound 1,3-bis(2-methoxyphenyl)thiourea, these N–C bond lengths are approximately 1.347 Å and 1.349 Å. nih.gov This delocalization results in a nearly planar S=CN₂ core.

A key structural feature of this compound is the orientation of the two 4-methoxyphenyl (B3050149) rings relative to the central thiourea plane. These rings are not coplanar with the thiourea unit due to steric hindrance. DFT calculations can precisely determine the dihedral angles between the phenyl rings and the thiourea plane. In the 2-methoxy isomer, these angles were found to be significant, at 59.80° and 73.41°, with the angle between the two aromatic rings being 56.83°. nih.gov Similar non-planar conformations are expected for the 4-methoxy derivative. The methoxy (B1213986) groups (-OCH₃) themselves have specific orientations relative to the phenyl rings, which are also determined during geometry optimization.

In the solid state, intermolecular hydrogen bonds, particularly N-H···S interactions, play a crucial role in the crystal packing, often forming centrosymmetric dimers. nih.gov While DFT calculations are often performed on isolated molecules in the gas phase, they provide the foundational geometry that influences these intermolecular interactions in the condensed phase.

Table 1: Representative Geometric Parameters from DFT Calculations for Thiourea Derivatives Note: This table is illustrative, based on data for analogous compounds. Specific values for this compound would require a dedicated computational study.

ParameterTypical Calculated Value (Å or °)Reference Compound
C=S Bond Length~1.68 Å1,3-diphenylthiourea
C-N Bond Length~1.35 - 1.39 Å1,3-bis(2-methoxyphenyl)thiourea nih.gov
N-C-N Bond Angle~117°1,3-diphenylthiourea
C-N-C(phenyl) Bond Angle~125°1,3-diphenylthiourea
Dihedral Angle (Phenyl/Thiourea)~60° - 75°1,3-bis(2-methoxyphenyl)thiourea nih.gov

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. uni.lu

For this compound, the HOMO is typically localized on the electron-rich thiourea group and the sulfur atom, which act as the primary electron donor sites. The LUMO, conversely, is often distributed over the π-system of the phenyl rings, which can act as electron acceptors. The methoxy groups (-OCH₃), being electron-donating, influence the energy levels of the orbitals on the phenyl rings.

The HOMO-LUMO energy gap (ΔE) is calculated from the energies of these orbitals (ΔE = ELUMO - EHOMO). A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net This intramolecular charge transfer from the HOMO to the LUMO is responsible for the electronic absorption properties of the molecule. Theoretical studies on similar molecules often use Time-Dependent DFT (TD-DFT) to predict UV-Visible absorption spectra based on these electronic transitions. wu.ac.th

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and chemical potential (μ), can also be calculated to further describe the molecule's reactivity. scite.aiajchem-a.com

Table 2: Calculated Electronic Properties for a Representative Thiourea Derivative Note: Values are illustrative and depend on the specific level of theory used. A dedicated study is needed for this compound.

PropertyTypical Calculated Value
HOMO Energy~ -5.5 to -6.0 eV
LUMO Energy~ -1.0 to -1.5 eV
HOMO-LUMO Gap (ΔE)~ 4.0 to 4.5 eV

Vibrational Spectra Prediction and Interpretation

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. eurjchem.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, yielding excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov

For this compound, key vibrational modes include:

N-H Stretching: The N-H stretching vibrations are typically observed in the 3100-3400 cm⁻¹ range. Their exact position can indicate the extent of hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea core. Due to coupling with other modes, it can appear in a broad range, but is often found between 600 and 850 cm⁻¹.

C-N Stretching: These modes are coupled with N-H bending and are found in the 1400-1550 cm⁻¹ region. Their frequencies are sensitive to the electron delocalization in the N-C-N system.

Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl rings typically appear in the 1450-1600 cm⁻¹ region.

By comparing the calculated and experimental spectra, a detailed assignment of each vibrational band to a specific atomic motion can be made, confirming the molecular structure. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal conformational dynamics and intermolecular interactions that are not accessible through static calculations. mdpi.com

Conformational Stability in Solution

While DFT provides information on the gas-phase equilibrium structure, the conformational landscape of a flexible molecule like this compound can be different in solution. MD simulations can explore this landscape by modeling the molecule in an explicit solvent box (e.g., water, DMSO).

Ligand-Target Interaction Dynamics

A primary application of MD simulations in medicinal chemistry is to study how a ligand, such as this compound, interacts with a biological target, typically a protein. unipa.it These simulations provide a dynamic view of the binding process and the stability of the ligand-protein complex. nih.govnih.gov

The process involves:

Docking: Initially, the ligand is placed into the binding site of the target protein using molecular docking software.

System Setup: The resulting complex is solvated in a water box with counter-ions to create a realistic physiological environment.

Simulation: An MD simulation, often spanning hundreds of nanoseconds, is run.

During the simulation, key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein residues are monitored. researchgate.net For this compound, the N-H groups can act as hydrogen bond donors, while the sulfur and oxygen atoms can act as acceptors. The phenyl rings can form hydrophobic or π-stacking interactions with aromatic residues in the protein's binding pocket.

By analyzing the simulation trajectory, researchers can identify the key amino acid residues responsible for stable binding. nih.gov Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the target. researchgate.net This detailed dynamic information is invaluable for the rational design of more potent and selective molecules.

Molecular Docking Studies of this compound and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is instrumental in predicting the binding orientation and affinity of small molecules to their protein targets. researchgate.net

Binding Affinity Prediction with Biological Receptors

Molecular docking studies on derivatives of this compound have been conducted to predict their binding affinities with various biological receptors. These studies help in identifying potential therapeutic targets and understanding the structure-activity relationships of thiourea compounds.

For instance, a derivative, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was docked with B-DNA (PDB ID: 1BNA), and the calculated binding energy was found to be -7.41 kcal/mol. researchgate.net In other research, N,N′-diaryl-substituted thioureas were investigated as inhibitors of the mutant K-Ras protein, a key regulator in cell proliferation. biointerfaceresearch.com It was found that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was a particularly effective compound, significantly inhibiting the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com Docking studies suggested this high activity was due to its strong binding affinity for the hydrophobic pocket of K-Ras. biointerfaceresearch.com

Studies on other thiourea derivatives have also shown promising results. Analogs of 1-allyl-3-benzoylthiourea (B5185869) demonstrated good interaction with the DNA gyrase subunit B receptor (PDB: 1KZN). nih.gov Specifically, 1-allyl-3-(3-chlorobenzoyl)thiourea had the best binding affinity with a rerank score of -91.2304. nih.gov Furthermore, certain thiourea derivatives have been identified as potential dual inhibitors of E. coli DNA B gyrase and Topoisomerase IV. mdpi.com

Table 1: Reported Binding Affinities of this compound Derivatives

Thiourea DerivativeBiological TargetBinding Affinity / ScoreSource
1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thioureaB-DNA (1BNA)-7.41 kcal/mol researchgate.net
1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-Ras ProteinIC50 = 0.2 µM (inhibition) biointerfaceresearch.com
1-allyl-3-(3-chlorobenzoyl)thioureaDNA gyrase subunit B (1KZN)-91.2304 (rerank score) nih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaColon Cancer Cells (SW620)IC50 = 1.5 µM (cytotoxicity) biointerfaceresearch.com

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

The binding of thiourea derivatives to biological receptors is stabilized by a variety of intermolecular interactions. These include hydrogen bonds, hydrophobic interactions, and π-stacking interactions.

Crystal structure analysis of 1,3-bis(2-methoxyphenyl)thiourea, a positional isomer of the title compound, reveals the presence of classical N-H···S hydrogen bonds that connect molecules into centrosymmetric dimers. nih.gov Additionally, an N-H···π interaction is observed, where a hydrogen from an amine group interacts with an aromatic system. nih.govresearchgate.net The dihedral angles between the central thiourea unit and the attached aromatic rings are 59.80 (5)° and 73.41 (4)°. nih.govresearchgate.net

In docking studies of a thiourea derivative with K-Ras, a crucial hydrogen bond was identified between the compound and the Glu37 residue of the protein. biointerfaceresearch.com Similarly, for 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea docked with B-DNA, the nitrogen atom of the thiourea group forms hydrogen bonds with oxygen atoms of a cytosine residue. researchgate.net The analysis of intermolecular contacts in related structures also shows the possibility of N–H···O=C and N–H···OMe hydrogen bonds. cardiff.ac.uk The analysis of weak intermolecular interactions can be further quantified using techniques like Hirshfeld surface analysis, which helps in understanding contacts such as C–H···π and H···H interactions that contribute to the stabilization of supramolecular structures. researchgate.net

Table 2: Common Intermolecular Interactions in Thiourea Derivatives

Interaction TypeDescriptionExample Compound / SystemSource
N-H···S Hydrogen BondHydrogen bond between the amine proton and the sulfur atom of the thiourea core.1,3-bis(2-methoxyphenyl)thiourea nih.govresearchgate.net
N-H···π InteractionInteraction between an amine proton and the π-system of an aromatic ring.1,3-bis(2-methoxyphenyl)thiourea nih.govresearchgate.net
N-H···O Hydrogen BondHydrogen bond with an oxygen atom from the receptor or another part of the molecule.3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide cardiff.ac.uk
Hydrophobic InteractionsInteraction with hydrophobic pockets of a protein receptor.1,3-bis(4-(trifluoromethyl)phenyl)thiourea with K-Ras biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This approach uses molecular descriptors, which are numerical values representing the properties of a molecule, to predict activities such as therapeutic effects or toxicity. nih.gov QSAR modeling is a valuable tool in drug design, helping to prioritize chemical candidates and reduce the need for extensive in vivo testing. researchgate.netfarmaciajournal.com

QSAR studies on thiourea derivatives have shown that their biological activity is often correlated with their hydrophobic and hydrophilic properties. researchgate.netfarmaciajournal.com For a series of newly designed thiourea derivatives, QSAR-generated logP values (a measure of lipophilicity) ranged from 0.52 to 1.20, suggesting promising bioavailability and a lower risk of accumulation in fatty tissues. farmaciajournal.com

In a study of sulfur-containing thiourea and sulfonamide derivatives, QSAR models were built to predict their anticancer activities against various cell lines. nih.gov These models, constructed using multiple linear regression (MLR), showed reliable predictive performance. nih.gov The key descriptors identified as essential predictors for anticancer activity included mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient. nih.gov

Another QSAR study on carbonyl thiourea derivatives against Acanthamoeba sp. also developed robust models using MLR and partial least squares (PLS) methods. analis.com.my The statistical quality of the model developed using a genetic algorithm-partial least squares (GA-PLS) method was high, with a coefficient of determination (r²) of 0.86 and a cross-validated r² (r²cv) of 0.66, indicating good predictive ability. analis.com.my Such models confirm that the relationship between structure and activity was not due to chance correlation. analis.com.my

Table 3: Statistical Validation of a QSAR Model for Carbonyl Thiourea Derivatives

Statistical ParameterValueSignificanceSource
r² (Coefficient of Determination)0.86Indicates a good fit of the model to the data. analis.com.my
r²cv (Cross-validated r²)0.66Demonstrates the predictive ability of the model. analis.com.my
RMSEC (Root Mean Square Error of Calibration)Low value indicates high accuracy for the training set.The model has low error in fitting the data. analis.com.my
RMSECV (Root Mean Square Error of Cross-Validation)Low value indicates high predictive power.The model has good predictive accuracy for new compounds. analis.com.my

Coordination Chemistry of 1,3 Bis 4 Methoxyphenyl Thiourea As a Ligand

Ligand Design Principles for Thiourea (B124793) Derivatives

Thiourea derivatives are highly valued in ligand design due to their structural versatility and the presence of multiple donor atoms. acs.org The fundamental design principles that make these compounds, including 1,3-Bis(4-methoxyphenyl)thiourea, effective ligands are rooted in their electronic and structural characteristics.

Key design features include:

Donor Atom Variety : Thioureas possess both soft (sulfur) and hard (nitrogen) donor atoms according to the Hard and Soft Acids and Bases (HSAB) principle. nih.gov This duality allows them to coordinate with a wide range of metal ions, from soft metals that prefer the sulfur atom to harder metals that might interact with the nitrogen atoms. nih.govnih.gov

Tunable Electronic Properties : The electronic nature of the ligand can be modified by changing the substituent groups on the nitrogen atoms. In this compound, the electron-donating methoxy (B1213986) groups (-OCH3) on the phenyl rings increase the electron density on the nitrogen and sulfur atoms, enhancing their coordination ability.

Anionic Potential : Depending on the pH of the medium, thiourea derivatives can act as neutral ligands or be deprotonated to form anionic ligands, which can influence the charge and stability of the resulting metal complex. nih.gov

Hydrogen Bonding Capability : The N-H protons in the thiourea backbone are capable of forming strong intra- and intermolecular hydrogen bonds. springer.com These interactions are crucial in directing the assembly of supramolecular structures and can stabilize specific coordination geometries. In the solid state, 1,3-bis(2-methoxyphenyl)thiourea, a positional isomer of the title compound, forms centrosymmetric dimers through N-H···S hydrogen bonds.

Chelation : The arrangement of donor atoms in some thiourea derivatives allows them to act as chelating ligands, binding to a metal center through more than one atom to form a stable ring structure. nih.gov This chelation significantly enhances the thermodynamic stability of the metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands typically involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol, acetone, or DMSO and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals). springer.comrsc.org The reaction is often carried out at room temperature or with gentle heating. springer.comrsc.org

The characterization of these newly formed complexes is crucial to determine their structure, bonding, and properties. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy : This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=S and C-N bonds in the IR spectrum of the complex compared to the free ligand indicates the involvement of the sulfur and/or nitrogen atoms in coordination with the metal ion.

NMR Spectroscopy : 1H and 13C NMR spectroscopy can confirm the structure of the ligand within the complex in solution. Changes in the chemical shifts of the N-H protons and the carbon atoms of the thiocarbonyl group upon complexation provide evidence of coordination.

UV-Visible Spectroscopy : Electronic spectra provide information about the geometry of the complex and the electronic transitions occurring within it.

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of the metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. The crystal structure of the free ligand this compound has been determined, providing a baseline for comparative studies of its metal complexes. nih.gov

ParameterValue
Chemical FormulaC15H16N2O2S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.0286 (5)
b (Å)10.5857 (5)
c (Å)11.9039 (5)
β (°)107.508 (2)
Volume (ų)1444.24 (11)
Z4

Binding Modes and Coordination Geometries with Various Metal Centers

This compound is a versatile ligand capable of adopting several binding modes, leading to a variety of coordination geometries depending on the metal center, reaction conditions, and the presence of other ancillary ligands.

The coordination versatility of this compound stems from the presence of its sulfur and two nitrogen donor atoms. springer.com

Monodentate Coordination : The most common coordination mode for simple thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the soft sulfur atom. nih.gov This is particularly prevalent with soft metal ions like Ag(I), Au(I), and Cu(I). nih.gov In such cases, the metal complexes can adopt linear, trigonal planar, or tetrahedral geometries depending on the number of coordinated ligands and other factors.

Bidentate (Chelating) Coordination : While simple 1,3-disubstituted thioureas are less prone to chelation, acylthiourea derivatives readily act as bidentate ligands, coordinating through the sulfur and a carbonyl oxygen atom to form a stable six-membered ring. Although this compound is not an acylthiourea, the possibility of N,S-chelation exists, particularly if one of the N-H protons is lost, creating an anionic ligand. This would result in the formation of a four-membered chelate ring, which is generally less stable but not impossible.

Bridging Coordination : The thiourea ligand can also act as a bridging ligand, connecting two metal centers. This can occur through the sulfur atom alone (μ-S) or by involving both sulfur and nitrogen atoms.

The coordination of the ligand to the metal center can lead to various geometries, including tetrahedral, square planar, and octahedral arrangements, as observed in complexes with other thiourea derivatives.

The formation of a chelate ring upon coordination of a ligand to a metal center leads to a significant increase in the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. nih.gov This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. For thiourea derivatives that can form chelate rings, this enhanced stability is a key feature. The stability of metal complexes can be influenced by the ability of the ligand to form intramolecular hydrogen bonds, which can pre-organize the ligand for chelation and further stabilize the resulting complex.

Table 2: Common Coordination Geometries of Thiourea Metal Complexes

Metal Ion ExampleCoordination NumberGeometryBinding Mode
Cu(I)3, 4Trigonal Planar, TetrahedralMonodentate (S-donor)
Ni(II)4, 6Square Planar, OctahedralMonodentate or Bidentate
Zn(II)4, 6Tetrahedral, OctahedralMonodentate or Bidentate
Pd(II)4Square PlanarBidentate (S,O or S,N)

Application of Metal Complexes in Catalysis

While the catalytic applications of metal complexes specifically derived from this compound are not extensively documented in the provided search results, the broader class of thiourea-metal complexes has shown significant promise in catalysis. Thiourea derivatives themselves are widely used as organocatalysts, activating substrates through hydrogen bonding. rsc.org For instance, chiral thiourea catalysts are effective in a range of asymmetric reactions, including Michael additions, Strecker reactions, and Henry (nitroaldol) reactions. acs.orgrsc.org

The coordination of thiourea ligands to metal centers can create novel catalytic systems with unique reactivity. nih.gov Metal-ligand cooperation, where both the metal and the thiourea ligand participate in bond activation, can lead to enhanced catalytic activity. nih.gov Metal complexes of thiourea derivatives have been explored for various catalytic transformations, although specific examples for the title compound are sparse. The general catalytic potential of related systems suggests that complexes of this compound could be active in reactions such as:

Cross-coupling reactions : Palladium complexes of thiourea derivatives could potentially catalyze Suzuki, Heck, and Sonogashira coupling reactions.

Hydrogenation and Dehydrogenation : Ruthenium-thiourea complexes have been investigated for hydrogenation and dehydrogenation reactions, where the thiol/thiolate functionality plays a cooperative role. nih.gov

Oxidation reactions : The versatile coordination environment provided by the ligand could stabilize metal centers in various oxidation states, making them suitable for oxidation catalysis.

The development of well-defined metal complexes of this compound is a promising avenue for the design of new, efficient, and selective homogeneous catalysts.

Organocatalytic Applications of 1,3 Bis 4 Methoxyphenyl Thiourea

Role as a Hydrogen-Bond Donor Catalyst

The primary role of 1,3-bis(4-methoxyphenyl)thiourea in organocatalysis is to act as a hydrogen-bond donor. The two N-H protons of the thiourea (B124793) core are capable of forming strong, dual hydrogen bonds with hydrogen-bond accepting groups, such as the oxygen atom of a carbonyl group. wikipedia.org This interaction, often described as a "clamp-like" binding motif, activates the electrophilic substrate by increasing its reactivity towards a nucleophile. wikipedia.org

Thiourea and its derivatives are recognized for their ability to function as bifunctional catalysts. acs.org In its capacity as a hydrogen-bond donor, this compound can activate a carbonyl group, which facilitates the nucleophilic attack of another reactant. acs.org The formation of these hydrogen bonds with the substrate is a key step in the catalytic cycle. wikipedia.org In the solid state, related thiourea compounds form centrosymmetric dimers linked by pairs of N-H···S hydrogen bonds, which underscores their inherent hydrogen-bonding capability. nih.govresearchgate.net The structure of this compound itself has been documented, providing a basis for understanding its interactions in a catalytic context. nih.govresearchgate.net

Application in Asymmetric Synthesis

Chiral thiourea derivatives have become powerful tools in asymmetric synthesis, where they are used to control the stereochemical outcome of reactions. nih.govrsc.org By incorporating a chiral scaffold, the thiourea catalyst can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other. Bifunctional thioureas, which contain both a hydrogen-bond-donating thiourea moiety and a basic group (like an amine), are particularly effective. mdpi.comresearchgate.net This bifunctionality allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via Brønsted base catalysis), leading to high catalytic activity and stereoselectivity. mdpi.comjst.go.jp

Bifunctional thiourea catalysts have been successfully employed in a variety of enantioselective transformations. These include Michael additions, aza-Henry reactions, hydrophosphonylations, and annulation reactions. jst.go.jplibretexts.orgbeilstein-journals.org The catalyst activates the electrophile, such as a nitroolefin or an imine, through hydrogen bonding to the nitro or imino group, while the basic site on the catalyst activates the nucleophile. libretexts.org

For instance, bifunctional aminothioureas have proven effective in catalyzing the Michael addition of 1,3-dicarbonyl compounds to nitroolefins and the aza-Henry reaction of nitroalkanes to N-Boc imines, yielding products with high enantioselectivity. jst.go.jplibretexts.org A notable application is the synthesis of chiral 3,4-dihydrocoumarins, which are important structural motifs in many biologically active molecules. researchgate.net Similarly, thiourea catalysts have been used for the highly enantioselective hydrophosphonylation of N-benzyl imines, providing access to valuable chiral α-amino phosphonic acids. libretexts.org

The table below summarizes representative results for enantioselective reactions catalyzed by bifunctional thiourea catalysts.

Reaction TypeCatalyst TypeSubstratesYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
[3+2] AnnulationBifunctional Thiourea2-Isothiocyanato-1-indanones + Barbiturate-based olefins>99%>20:1>99% beilstein-journals.org
Aza-Henry ReactionChiral ThioureaIsatin-derived ketimines + Long-chain nitroalkanesHighup to 99:178–99% acs.org
Michael ReactionBifunctional Thiourea4-Chloronitrostyrene + 1,3-Dicarbonyl compound--94% libretexts.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. rsc.org Thiourea-based organocatalysts are well-suited for asymmetric MCRs due to their ability to organize multiple substrates simultaneously through hydrogen bonding. rsc.org Bifunctional thiourea catalysts are particularly advantageous in this context, as they can activate both the electrophilic and nucleophilic components within the MCR, guiding the reaction pathway towards a single stereoisomer. rsc.orgresearchgate.net

The application of chiral thiourea catalysts in asymmetric MCRs provides a powerful strategy for the one-pot synthesis of complex and valuable molecules under environmentally friendly conditions. rsc.org For example, the enantioselective synthesis of functionalized 1,4-dihydropyridines has been achieved through a three-component reaction using a bifunctional thiourea-Brønsted acid co-catalyst system. mdpi.com Furthermore, the utility of these catalysts has been demonstrated in practical applications like gram-scale synthesis and one-pot three-component reactions that proceed with excellent stereoselectivity. beilstein-journals.org

Mechanistic Insights into Organocatalytic Processes

The mechanism of thiourea organocatalysis relies on the precise activation of substrates through hydrogen bonding. wikipedia.org In reactions involving an electrophile and a nucleophile, a bifunctional thiourea catalyst typically operates through a dual-activation mechanism. mdpi.comjst.go.jp

Electrophile Activation : The two N-H groups of the thiourea moiety form bidentate hydrogen bonds with an electron-rich atom (e.g., oxygen or nitrogen) on the electrophile. wikipedia.orglibretexts.org This interaction polarizes the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack. acs.org

Nucleophile Activation : Simultaneously, a Lewis basic site on the catalyst, such as a tertiary amine, interacts with the nucleophile. jst.go.jplibretexts.org This is often a Brønsted base-type interaction where the amine deprotonates the nucleophile, increasing its HOMO energy and enhancing its nucleophilicity. libretexts.org

This synchronous activation brings the two reactants into close proximity within a well-defined, chiral environment created by the catalyst's backbone. mdpi.com This organization in the transition state is crucial for achieving high levels of stereocontrol. Density functional theory (DFT) calculations have supported this mechanistic picture, showing that both substrates coordinate to the catalyst through multiple hydrogen bonds, leading to a highly ordered transition state assembly. libretexts.org In some cases, the sulfur atom of an electron-rich thiourea can act as a Lewis base to activate halogen sources in halocyclization reactions, showcasing the versatility of the thiourea scaffold in different mechanistic pathways. springernature.com

Sensing and Recognition Capabilities of 1,3 Bis 4 Methoxyphenyl Thiourea Based Chemosensors

Design Principles for Thiourea-Based Chemosensors

The design of chemosensors based on the thiourea (B124793) functional group is predicated on its unique electronic and structural properties. The two N-H protons of the thiourea moiety are sufficiently acidic to act as effective hydrogen bond donors, a key feature in the recognition of anionic and other electron-rich species. The strength of this hydrogen-bonding interaction can be fine-tuned by the electronic nature of the substituents on the nitrogen atoms.

In the case of 1,3-Bis(4-methoxyphenyl)thiourea, the methoxy (B1213986) groups (-OCH3) on the phenyl rings are electron-donating. This electronic contribution can influence the acidity of the N-H protons and, consequently, the binding affinity of the sensor. The design of thiourea-based chemosensors often involves integrating a signaling unit, such as a chromophore or fluorophore, into the molecule. This allows the binding event to be translated into a measurable optical or electrochemical signal. For this compound, the phenyl rings themselves can act as part of the signaling unit, with their spectroscopic properties being sensitive to changes in the electronic environment upon analyte binding.

Anion Recognition Mechanisms

The primary mechanism by which thiourea-based chemosensors recognize anions is through the formation of hydrogen bonds. The two N-H groups of the thiourea can form a chelate-like structure with the anion, leading to a stable complex.

The interaction between the N-H protons of this compound and an anion is a classic example of hydrogen bonding. The strength of this interaction is dependent on several factors, including the basicity and geometry of the anion, as well as the acidity of the N-H protons. Generally, more basic anions will form stronger hydrogen bonds.

The crystal structure of related thiourea derivatives reveals that the thiourea group can adopt different conformations, which influences its ability to bind anions. The formation of a stable complex often requires a specific orientation of the N-H bonds to complement the shape and charge distribution of the target anion. In solution, the flexibility of the molecule allows it to adopt a conformation suitable for binding.

The selectivity of a thiourea-based chemosensor for a particular anion is governed by the principle of complementarity. This includes factors such as size, shape, and basicity of the anion matching the binding pocket of the sensor. For instance, spherical anions like fluoride (B91410) may be bound differently than tetrahedral or linear anions.

Table 1: General Binding Trends for Diarylthiourea Anion Receptors

AnionRelative Binding StrengthDominant Interaction
Fluoride (F⁻)StrongStrong hydrogen bonding due to high basicity
Acetate (CH₃COO⁻)Moderate to StrongHydrogen bonding with carboxylate oxygens
Dihydrogen Phosphate (B84403) (H₂PO₄⁻)Moderate to StrongHydrogen bonding with phosphate oxygens
Chloride (Cl⁻)WeakWeaker hydrogen bonding due to lower basicity

This table represents generalized trends for diarylthiourea receptors and is not based on specific experimental data for this compound.

Cation Sensing Applications

While thiourea derivatives are primarily known as anion receptors, they also possess the capability to sense cations. The sulfur atom of the thiocarbonyl group is a soft Lewis base and can coordinate to soft metal cations. Additionally, the oxygen atoms of the methoxy groups in this compound could potentially participate in cation binding, creating a chelating environment.

The sensing of cations by thiourea-based sensors can occur through direct coordination or through an anion-displacement mechanism. In the latter, a pre-formed complex between the thiourea sensor and an anion is disrupted by the addition of a cation that has a higher affinity for the anion, leading to a change in the sensor's signal. Although less common than anion sensing, the potential for cation recognition by this compound exists, particularly for soft metal ions.

Neutral Analyte Detection

The detection of neutral molecules by thiourea-based chemosensors is a more challenging but emerging area of research. The N-H groups of the thiourea can form hydrogen bonds with neutral molecules that have hydrogen bond acceptor sites, such as amides, sulfoxides, or phosphates.

For this compound, the potential for neutral analyte detection would rely on the formation of hydrogen-bonded complexes. The selectivity in such systems is often lower than for ionic species due to the weaker nature of the interactions. However, by designing more complex receptor architectures that incorporate the this compound unit, it may be possible to achieve selective recognition of specific neutral guest molecules.

Advanced Applications and Future Research Directions

Role in Supramolecular Chemistry and Self-Assembly

The molecular architecture of 1,3-Bis(4-methoxyphenyl)thiourea is exceptionally well-suited for applications in supramolecular chemistry, a field that focuses on chemical systems composed of a discrete number of molecules. The assembly of these molecules is governed by non-covalent intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals forces.

The thiourea (B124793) moiety, with its N-H donor and C=S acceptor groups, is a powerful motif for forming robust and directional hydrogen bonds. In the solid state, this compound molecules often self-assemble into well-defined supramolecular structures. nih.gov Crystal structure analysis of the related compound, 1,3-bis(2-methoxyphenyl)thiourea, reveals the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. nih.gov This dimerization creates a stable, repeating unit that can be further organized into larger one-, two-, or three-dimensional networks. nih.govchemrevlett.com The N-H···S hydrogen bond is a recurring and predictable interaction in many thiourea derivatives, making them reliable building blocks for crystal engineering. nih.gov

Emerging Applications in Materials Science

The unique coordination and self-assembly properties of this compound and its derivatives are paving the way for their use in the development of novel materials.

One promising area is the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The sulfur and nitrogen atoms of the thiourea group can act as donor sites, allowing the molecule to function as a ligand that can bind to metal ions. semanticscholar.orgmdpi.comnih.gov For instance, a Schiff base derived from the condensation of this compound with 4-methoxybenzaldehyde (B44291) has been used to synthesize homobinuclear complexes with Co(II) and Ni(II). semanticscholar.org In these complexes, the ligand coordinates with the metal ions through the azomethine nitrogen and the thiourea sulfur atom. semanticscholar.org The ability to form stable complexes with transition metals opens up possibilities for creating materials with interesting magnetic, catalytic, or optical properties.

Another emerging application is in the field of chemical sensors. The hydrogen-bonding capabilities of the thiourea group make it an excellent receptor for anions. researchgate.net Modified polymers incorporating thiourea moieties have been developed as colorimetric sensors for anions like fluoride (B91410), acetate, and sulfate. researchgate.net The interaction between the thiourea's N-H protons and the anion leads to a change in the electronic properties of the system, often resulting in a visible color change. nih.govresearchgate.net While research has focused on polymers with nitrophenyl thiourea units, the fundamental principles suggest that this compound could be incorporated into similar sensor designs. The methoxy (B1213986) groups, being electron-donating, would modulate the acidity of the N-H protons and thus influence the selectivity and sensitivity of the sensor.

Application AreaRole of this compoundPotential Outcome
Coordination Polymers Acts as a ligand, binding to metal ions through S and N atoms. semanticscholar.orgCreation of new materials with tailored magnetic, catalytic, or optical properties.
Anion Sensing Functions as a receptor unit for anions via hydrogen bonding. researchgate.netDevelopment of selective and sensitive colorimetric sensors for specific anions.

Environmental Considerations in Synthesis and Application of Thiourea Derivatives

As the applications of thiourea derivatives expand, it is crucial to consider the environmental impact of their synthesis and use. The principles of green chemistry and an understanding of their ecotoxicity are paramount for sustainable development.

Ecotoxicity and Environmental Fate Research

The potential environmental impact of this compound is an area that requires further investigation. Safety data for the compound indicates that it may cause long-lasting harmful effects to aquatic life. chemicalbook.comwho.int This highlights the need for responsible disposal and containment to prevent its release into the environment. rsc.org

The ecotoxicity and biodegradability of thiourea derivatives can vary significantly depending on their specific chemical structure. While some organic compounds are recalcitrant, microorganisms have evolved pathways to degrade a wide variety of synthetic chemicals. doaj.org The presence of aromatic rings and the thiourea group in this compound will influence its environmental persistence. Research into the biodegradation of structurally similar aromatic compounds is ongoing, but specific studies on this particular thiourea derivative are limited. Desulfurization, the removal of the sulfur atom, is a known degradation pathway for some diarylthioureas, which can lead to the formation of corresponding anilines. Understanding the complete degradation pathway and identifying any potentially harmful metabolites is essential for a comprehensive environmental risk assessment.

Future Perspectives in Thiourea Research and Development

The field of thiourea chemistry is dynamic, with ongoing research continually uncovering new properties and applications. For this compound, several exciting future directions can be envisioned.

The development of more complex supramolecular architectures with advanced functionalities is a key area of future research. By combining this compound with other molecular building blocks, it may be possible to create "smart" materials that respond to external stimuli such as light, temperature, or the presence of a specific chemical analyte. These materials could have applications in areas like drug delivery, catalysis, and data storage.

In materials science, further exploration of the coordination chemistry of this compound with a wider range of metal ions could lead to new classes of MOFs and coordination polymers with enhanced properties. The synthesis of polymeric materials incorporating this thiourea derivative as a monomer or a cross-linking agent could yield polymers with improved thermal stability, mechanical strength, or specific recognition capabilities.

From an environmental standpoint, a major focus for the future will be the detailed investigation of the ecotoxicity and biodegradability of this compound. This research is critical to ensure that its development and application are environmentally sustainable. Furthermore, the continued refinement of green synthetic methods will be essential to minimize the environmental footprint of its production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Bis(4-methoxyphenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via condensation of 4-methoxyaniline with carbon disulfide in aqueous or alcoholic media. Optimization involves adjusting stoichiometric ratios (e.g., 1:1 for symmetrical thioureas), controlling pH (~8–10), and using catalysts like triethylamine to enhance reaction efficiency. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodology :

  • Spectroscopy : FT-IR confirms thiocarbonyl (C=S) stretches (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹). NMR (¹H/¹³C) identifies methoxy protons (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C=S: ~1.66 Å) and hydrogen-bonding networks, critical for understanding molecular packing .

Q. What are the primary biological or chemical research applications of this compound reported in recent literature?

  • Applications :

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Co, Ni, Pd), forming complexes with potential catalytic or antimicrobial properties .
  • Biological Studies : Demonstrates enzyme inhibition (e.g., urease) and antibacterial activity, likely due to hydrogen-bonding interactions with active sites .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the aryl groups influence the reactivity and biological activity of this compound derivatives?

  • Methodology : Electron-donating groups (e.g., methoxy) enhance thiourea’s nucleophilicity, favoring metal coordination. Steric hindrance from bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) reduces binding efficiency in enzyme inhibition assays. Comparative studies using Hammett constants (σ) quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology :

  • Standardized Assays : Use consistent cell lines (e.g., E. coli ATCC 25922) and MIC protocols to minimize variability.
  • Structural Analogues : Compare activity trends with derivatives (e.g., 1,3-bis(4-chlorophenyl)thiourea) to isolate substituent-specific effects .

Q. What computational approaches are used to model the interaction mechanisms of this compound with biological targets?

  • Methodology : Density Functional Theory (DFT) calculates charge distribution on the thiocarbonyl group, predicting binding affinity. Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like SARS-CoV-2 main protease, identifying key hydrogen bonds with catalytic residues .

Q. How do solvent polarity and reaction stoichiometry affect the regioselectivity in thiourea-mediated organic transformations?

  • Methodology : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring S-alkylation over N-alkylation. Stoichiometric excess of alkylating agents (e.g., 2-bromoacetophenone) directs regioselectivity toward thiourea’s sulfur atom .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-methoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-methoxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.